N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a unique hybrid structure. Its core consists of two distinct moieties:
- 1,4-Dioxaspiro[4.5]decane: A spirocyclic ketal system that confers conformational rigidity and stability .
This compound’s structural complexity suggests applications in drug design, particularly in targeting receptors influenced by rigid, oxygen-rich frameworks.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-17(16-12-21-14-6-2-3-7-15(14)23-16)19-10-13-11-22-18(24-13)8-4-1-5-9-18/h2-3,6-7,13,16H,1,4-5,8-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKWAGIAYUVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the dioxaspiro moiety enhances its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzodioxine compounds exhibit anticancer properties. For instance, studies have shown that structurally related compounds can act as selective antagonists for alpha-1D adrenergic receptors and exhibit cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) cells . The spirocyclic structure may enhance binding affinity to these receptors, making it a promising scaffold for drug development.
Antimicrobial Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine derivatives have been investigated for their antimicrobial properties. Similar compounds have been reported to show significant activity against various bacterial strains, suggesting that this compound could also possess similar properties .
Enzyme Inhibition
The compound may function as an enzyme inhibitor. Its structural features allow it to interact with enzyme active sites effectively. For example, the sulfonamide group in related compounds has been shown to form hydrogen bonds with amino acid residues in enzymes, potentially blocking their activity. This mechanism is crucial for the development of drugs targeting specific enzymes involved in disease pathways.
The mechanism by which this compound exerts its effects involves:
- Receptor Binding : The compound likely binds to specific receptors (e.g., alpha-1D adrenergic receptors), modulating their activity.
- Enzyme Interaction : By fitting into the active sites of enzymes, it may inhibit their function and alter metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer potential of benzodioxine derivatives revealed that certain modifications to the structure significantly enhanced their cytotoxicity against prostate cancer cells. The findings suggest that the spirocyclic framework contributes to increased selectivity and potency against cancerous cells .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in the combination of a spirocyclic ketal and a benzodioxine-carboxamide group. Key comparisons with similar molecules include:
Key Observations :
Physicochemical Properties
While exact data for the target compound are unavailable, inferences are drawn from analogs:
Key Observations :
Example Pathways :
- Amine 2 () : Synthesized via alkyne-azide click chemistry, yielding 94% purity .
- Guanadrel () : Spiro ketal intermediate coupled with guanidine using nucleophilic substitution .
- Target Compound : Likely synthesized via carboxamide coupling (e.g., EDC/HOBt-mediated) between a spiro ketal-methylamine and 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
